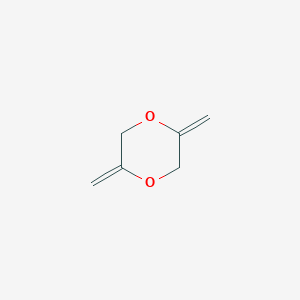

2,5-Dimethylidene-1,4-dioxane

Description

Structure

3D Structure

Properties

CAS No. |

6938-86-9 |

|---|---|

Molecular Formula |

C6H8O2 |

Molecular Weight |

112.13 g/mol |

IUPAC Name |

2,5-dimethylidene-1,4-dioxane |

InChI |

InChI=1S/C6H8O2/c1-5-3-8-6(2)4-7-5/h1-4H2 |

InChI Key |

MSDTXAOIMKIRKP-UHFFFAOYSA-N |

Canonical SMILES |

C=C1COC(=C)CO1 |

Origin of Product |

United States |

Dehydrohalogenation Approaches from Substituted Dioxanes

A primary and logical pathway to 2,5-dimethylidene-1,4-dioxane involves the double elimination of hydrogen halides from a 2,5-bis(halomethyl)-1,4-dioxane precursor. This classical approach for alkene formation is contingent on the availability of the dihalo-substituted dioxane.

The synthesis of the precursor, 2,5-bis(halomethyl)-1,4-dioxane, can be envisioned starting from the dimerization of 3-halo-1,2-propanediol or a related three-carbon synthon. The stereochemistry of the resulting disubstituted dioxane ring (cis or trans) would be a critical factor in the subsequent elimination steps.

The dehydrohalogenation reaction would typically employ a strong, non-nucleophilic base to promote the E2 elimination mechanism and minimize competing substitution reactions. The choice of base and reaction conditions is crucial for maximizing the yield of the desired diene.

Table 1: Potential Precursors and Reagents for Dehydrohalogenation

| Precursor | Potential Base | Solvent | Expected Outcome |

| 2,5-Bis(chloromethyl)-1,4-dioxane | Potassium tert-butoxide | THF, DMSO | Formation of this compound |

| 2,5-Bis(bromomethyl)-1,4-dioxane | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Toluene, Dioxane | Generation of the target diene |

| 2,5-Bis(iodomethyl)-1,4-dioxane | Sodium amide | Liquid ammonia | Potential for diene formation |

Strategies for in Situ Generation of the Diene Intermediate

Given the anticipated reactivity of 2,5-dimethylidene-1,4-dioxane, strategies that generate the diene in the presence of a trapping agent are highly advantageous. This approach circumvents the need for isolation and allows for the direct formation of more stable adducts. A pertinent analogy is the in situ generation of the isomeric 2,3-dimethylidene-1,4-dioxane from a stable precursor for use in [4+2] cycloaddition reactions. nih.gov

This methodology involves a precursor that can be induced to eliminate two stable molecules to form the diene under specific thermal or chemical conditions. For instance, a precursor like 2,5-bis(acetoxymethyl)-1,4-dioxane could potentially undergo a double pyrolysis to yield acetic acid and the target diene.

Alternatively, the dehydrohalogenation of 2,5-bis(halomethyl)-1,4-dioxane can be performed in the presence of a reactive dienophile, such as maleic anhydride (B1165640) or a substituted alkene, to directly form a Diels-Alder adduct. The reaction conditions would need to be carefully selected to ensure that the rate of diene formation is matched by the rate of the cycloaddition reaction to prevent polymerization of the diene.

Optimization of Reaction Conditions for Precursor Conversion and Diene Formation

The successful synthesis of 2,5-dimethylidene-1,4-dioxane, either for isolation or in situ trapping, is highly dependent on the optimization of reaction conditions. Key parameters that require careful consideration include the choice of precursor, the nature of the base or catalyst, solvent polarity, reaction temperature, and concentration.

For dehydrohalogenation reactions, a screening of various strong, sterically hindered bases would be necessary to identify the most efficient reagent for promoting double elimination while minimizing side reactions. The temperature profile of the reaction will also be critical; it must be high enough to overcome the activation energy for elimination but low enough to prevent decomposition or unwanted polymerization of the product.

In the context of in situ generation, the optimization would focus on matching the rate of diene formation with the rate of its consumption in a subsequent reaction. For Diels-Alder reactions, this might involve selecting a highly reactive dienophile and a catalyst that promotes the cycloaddition. The use of high-dilution conditions could also be explored to favor intramolecular reactions and minimize intermolecular polymerization.

Table 2: Key Parameters for Optimization

| Parameter | Rationale for Optimization | Potential Challenges |

| Base Strength and Steric Hindrance | To favor elimination over substitution and control reactivity. | Very strong bases may cause decomposition. |

| Solvent | To influence the solubility of reactants and the reaction pathway (E2 vs. SN2). | Protic solvents may interfere with strong bases. |

| Temperature | To provide sufficient energy for elimination without promoting side reactions. | The diene may be thermally unstable. |

| Dienophile Reactivity (for in situ) | To efficiently trap the diene as it is formed. | The dienophile must be stable under the diene-forming conditions. |

Stereochemical Considerations in Synthetic Pathways

Cycloaddition Reactions

The conjugated diene-like system inherent in the 2,5-dimethylidene structure suggests a strong propensity for cycloaddition reactions, which are powerful tools for the construction of complex cyclic molecules.

Theoretically, 2,5-dimethylidene-1,4-dioxane could function as a diene in Diels-Alder reactions. The conjugated π-system across one of the methylidene groups and the adjacent endocyclic double bond (if the ring were to adopt a planar or near-planar conformation) would be the key reactive unit.

In a hypothetical Diels-Alder reaction, the regioselectivity would be dictated by the electronic nature of the dienophile and the distribution of electron density in the diene. The oxygen atoms of the dioxane ring would be expected to exert a significant electronic influence, potentially leading to specific regiochemical outcomes. Stereoselectivity, particularly the endo/exo preference, would be influenced by secondary orbital interactions and steric hindrance. However, without experimental data, any discussion of regioselectivity and stereoselectivity remains purely speculative.

The reactivity of this compound in Diels-Alder reactions would be expected to vary with the electronic properties of the dienophile. Electron-deficient dienophiles, such as maleic anhydride (B1165640) or dimethyl acetylenedicarboxylate, would likely be the most effective reaction partners. Conversely, electron-rich dienophiles would be expected to react sluggishly, if at all.

Beyond the Diels-Alder reaction, the methylidene groups are potential partners in [2+2] cycloaddition reactions, particularly with ketenes or under photochemical conditions. The possibility of other pericyclic reactions, such as electrocyclizations or sigmatropic rearrangements, could also be considered, although the strain of the resulting ring systems would be a significant barrier. To date, no studies have been published exploring these possibilities for this compound.

[4+2] Diels-Alder Cycloadditions as a Reactive Diene

Polymerization and Oligomerization Pathways and Control

A significant challenge in the study of dienes is the competing reaction of polymerization. The exocyclic double bonds of this compound would make it highly susceptible to both radical and cationic polymerization, leading to the formation of oligomers or high molecular weight polymers. This inherent instability likely contributes to the difficulty in its isolation and characterization. For its isomer, 2,3-dimethylene-1,4-dioxane, polymerization is a known side reaction that plagues cycloaddition studies. It is reasonable to assume that the 2,5-isomer would exhibit similar, if not greater, propensity for polymerization.

Electrophilic and Nucleophilic Reactivity of the Dimethylidene Moiety

The electron-rich double bonds of the dimethylidene groups are expected to be reactive towards electrophiles. Addition of acids or halogens would likely proceed via a cationic intermediate, with the potential for rearrangement or participation of the dioxane oxygen atoms. Nucleophilic attack on the carbon atoms of the double bonds is also conceivable, particularly if activated by an appropriate electron-withdrawing group, though no such derivatives have been reported.

Investigation of Reaction Intermediates and Transition States

The study of reaction mechanisms in organic chemistry is fundamental to understanding and controlling chemical transformations. For derivatives of 1,4-dioxane (B91453), particularly those with exocyclic double bonds, the investigation into transient species and the energetic pathways of their reactions provides crucial insights into their reactivity. In the context of 2,3-dimethylene-1,4-dioxane, research has centered on its role as a highly reactive intermediate in cycloaddition reactions.

The Transient Nature of 2,3-Dimethylene-1,4-dioxane

Recent studies have established that 2,3-dimethylene-1,4-dioxane is a highly unstable and transient species that is not typically isolated. nih.gov It is generated in situ from a stable precursor, 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane, through a high-temperature elimination reaction. nih.gov The high thermal conditions required for its formation underscore its inherent instability.

A significant challenge in the utilization of 2,3-dimethylene-1,4-dioxane as a reactant is its propensity to undergo polymerization. nih.govresearchgate.net This side reaction is a direct consequence of the high reactivity of the diene system and the elevated temperatures needed to generate it from its precursor. nih.govresearchgate.net This competitive polymerization process can significantly lower the yield of desired cycloaddition products. To mitigate this, an excess of the diene precursor is often required to achieve optimal yields of the desired adducts. nih.gov

Mechanistic Pathways in [4+2] Cycloaddition Reactions

The reactivity of the intermediate 2,3-dimethylene-1,4-dioxane in these cycloadditions is demonstrated by its reaction with various dienophiles. The yields of the resulting functionalized cyclohexene (B86901) derivatives provide indirect evidence of the intermediate's formation and subsequent reactivity. Below is a table summarizing the outcomes of [4+2] cycloaddition reactions with different dienophiles, which reflects the reactivity of the transient 2,3-dimethylene-1,4-dioxane intermediate.

| Entry | Dienophile | Product Yield (%) |

|---|---|---|

| 1 | N-Phenylmaleimide | 89 |

| 2 | Dimethyl acetylenedicarboxylate | 76 |

| 3 | Diethyl azodicarboxylate | 44 |

| 4 | Ethyl acrylate | 25 |

| 5 | 4-Vinylpyridine | 17 |

| 6 | 2-Vinylpyridine | 25 |

| 7 | Methyl vinyl ketone | 0 |

| 8 | Styrene | 0 |

Data sourced from Shimizu et al., 2021. researchgate.net

While the formation and subsequent reactions of the 2,3-dimethylene-1,4-dioxane intermediate have been documented, detailed computational studies on the transition states of these reactions are not extensively available in the current literature. Such studies would provide valuable energetic and geometric information about the reaction pathways, further elucidating the factors that control the reactivity and selectivity of this transient diene.

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) would be the primary tool for investigating the electronic properties of this compound. This powerful computational method allows for the calculation of the molecule's electron density to determine its energy and other electronic properties.

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Energy Gaps

A key aspect of DFT analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are crucial for predicting a molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. For this compound, the HOMO would likely be associated with the π-bonds of the exocyclic methylene (B1212753) groups, making it a potential electron donor in cycloaddition reactions. The LUMO would be the corresponding π* antibonding orbitals. A hypothetical data table for such an analysis is presented below, which would be populated with energy values (in electron volts, eV) upon calculation.

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map would provide a visual representation of the charge distribution in this compound. This map is invaluable for predicting sites of electrophilic and nucleophilic attack. It is anticipated that the regions of negative potential (typically colored red or yellow) would be located above and below the planes of the exocyclic double bonds, indicating the electron-rich nature of the π-systems. The oxygen atoms would also exhibit negative potential due to their lone pairs. Regions of positive potential (blue) would likely be found around the hydrogen atoms.

Geometric Parameters and Conformational Analysis

Computational methods are essential for determining the precise geometric parameters (bond lengths, bond angles, and dihedral angles) of this compound. The 1,4-dioxane ring can exist in various conformations, such as chair, boat, and twist-boat forms. The presence of the exocyclic double bonds would significantly influence the preferred conformation and the planarity of the ring system. A conformational analysis would involve calculating the relative energies of these different conformers to identify the most stable structure.

Table 2: Hypothetical Geometric Parameters of the Most Stable Conformer of this compound

| Parameter | Value |

|---|---|

| C=C Bond Length (Å) | Data not available |

| C-O Bond Length (Å) | Data not available |

| C-C Bond Length (Å) | Data not available |

| C-O-C Bond Angle (°) | Data not available |

| O-C-C Bond Angle (°) | Data not available |

Reaction Energetics and Activation Barriers for Key Transformations

A significant application of computational chemistry would be to study the reaction energetics and activation barriers for key chemical transformations involving this compound. For instance, its role as a diene in Diels-Alder reactions is of particular interest. Computational modeling could predict the feasibility of such reactions with various dienophiles, determine whether the reaction is thermodynamically favored (negative reaction enthalpy), and calculate the energy barrier that must be overcome for the reaction to proceed (activation energy). A related isomer, 2,3-dimethylene-1,4-dioxane, has been noted as a reactive intermediate in cycloaddition reactions, suggesting that this compound would also be a viable, though likely highly reactive, diene.

Table 3: Hypothetical Reaction Energetics for the Diels-Alder Reaction of this compound with a Generic Dienophile

| Thermodynamic Parameter | Value (kcal/mol) |

|---|---|

| Activation Energy (Ea) | Data not available |

| Enthalpy of Reaction (ΔH) | Data not available |

Ab Initio and Semi-Empirical Calculations for Reactivity Prediction

Beyond DFT, other computational methods could be employed to predict the reactivity of this compound. Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, could provide highly accurate electronic structure information, albeit at a higher computational cost. Semi-empirical methods, which use some experimental data to simplify calculations, could offer a faster, though potentially less accurate, means of screening potential reactions and predicting reactivity trends. These methods would complement DFT studies and provide a more complete theoretical understanding of this molecule.

Advanced Spectroscopic Characterization of 2,5 Dimethylidene 1,4 Dioxane Adducts and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For derivatives of 2,5-dimethylidene-1,4-dioxane, ¹H and ¹³C NMR are fundamental for confirming the integrity of the dioxane ring and identifying the nature of substituent groups and adduct structures.

In the case of Diels-Alder adducts formed from related dienes like 2,3-dimethylene-1,4-dioxane, NMR spectroscopy is critical for determining the stereochemistry of the resulting cyclohexene (B86901) derivatives. For instance, in the [4+2] cycloaddition reaction with N-phenylmaleimide, the resulting adduct can be characterized by its specific proton and carbon signals. rsc.org

Research Findings: While specific NMR data for adducts of this compound is scarce, analysis of closely related structures provides expected values. For example, the synthesis of 3-phenyl-1,4-dioxane-2,5-dione, a derivative, was confirmed using ¹H NMR, with characteristic signals observed at δ 4.84 (d, J=16.3 Hz), δ 5.08 (d, J=16.2 Hz), δ 6.14 (s), and δ 7.41 (phenyl). google.com Similarly, the parent 1,4-dioxane-2,5-dione shows a sharp singlet at δ 4.94 in tetrahydrofuran-d₈. google.com For the simple saturated derivative, 2,5-dimethyl-1,4-dioxane, the high symmetry of the molecule results in all eight methylene (B1212753) protons being chemically equivalent, leading to a single peak in its ¹H NMR spectrum. researchgate.netdocbrown.info

Table 1: Representative ¹H NMR Chemical Shifts for 1,4-Dioxane (B91453) Derivatives

| Compound | Solvent | ¹H Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|---|

| 1,4-Dioxane-2,5-dione | THF-d₈ | 4.94 | s |

| 3-Phenyl-1,4-dioxane-2,5-dione | Not Specified | 4.84, 5.08, 6.14, 7.41 | d, d, s, m |

| 1,4-Dioxane | CDCl₃ | 3.69 | s |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Techniques

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides valuable insights into the functional groups and molecular vibrations of a compound. For adducts and derivatives of this compound, these methods are used to confirm the presence of key structural features such as C=C double bonds, C-O-C ether linkages, and carbonyl groups in derivatives like lactones.

Research Findings: A detailed vibrational analysis was performed on (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione using FT-IR, Raman, and vibrational circular dichroism (VCD). cas.cz The study utilized density functional theory (DFT) calculations to assign the vibrational normal modes. cas.cz The carbonyl (C=O) stretching vibrations are particularly prominent in the IR spectrum of such lactone derivatives. For the parent 1,4-dioxane molecule, characteristic bands for C-H stretching, CH₂ deformation, and C-O-C stretching are well-documented in both IR and Raman spectra. researchgate.netrsc.org For instance, Raman spectra of 1,4-dioxane show distinct bands corresponding to equatorial and axial C-H stretching and ring deformation modes. researchgate.net

Table 2: Key Vibrational Frequencies for 1,4-Dioxane and a Derivative

| Compound | Spectroscopy Method | Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| (3S,6S)-3,6-Dimethyl-1,4-dioxane-2,5-dione | IR | ~1750 | C=O Stretch |

| 1,4-Dioxane | Raman | 2960, 2890 | C-H Stretch (Equatorial, Axial) |

| 1,4-Dioxane | Raman | 1457 | CH₂ Deformation (Symmetric) |

| 1,4-Dioxane | Raman | 1119 | C-O-C Stretch (Symmetric) |

| 1,4-Dioxane | Raman | 872 | C-O-C Stretch |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of molecular formulas. The fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure.

Research Findings: The mass spectrum of the derivative 2,5-dimethyl-1,4-dioxane has been recorded, providing a reference for the fragmentation of the saturated dioxane ring. nist.gov For adducts of the related 2,3-dimethylene-1,4-dioxane, mass spectrometry confirms the formation of the [4+2] cycloaddition products. rsc.org In the analysis of various alkyl-1,3-dioxanes (structurally related), gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) operating in multiple reaction monitoring (MRM) mode is used for quantification and confirmation, indicating specific parent-daughter ion transitions. csic.es

Table 3: Mass Spectrometry Data for 2,5-Dimethyl-1,4-dioxane

| Compound | Ionization Method | Molecular Formula | Molecular Weight | Key Fragmentation Peaks (m/z) |

|---|---|---|---|---|

| 2,5-Dimethyl-1,4-dioxane | Electron Ionization (EI) | C₆H₁₂O₂ | 116.16 | Data available in NIST database nist.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about conjugated systems. For this compound, the conjugated diene system is expected to have a characteristic absorption maximum (λ_max) in the UV region. The position of this maximum can be influenced by substituents and the solvent environment. The resulting adducts, where the conjugation is typically removed, would show a corresponding change in their UV-Vis spectra.

Research Findings: While specific UV-Vis data for this compound is not readily available in the literature, the parent 1,4-dioxane is known to be transparent in the near-UV region, with its absorption occurring at shorter wavelengths. researchgate.net Studies on organogels in 1,4-dioxane solution show the solvent's utility in photophysical measurements, with absorption spectra recorded for guest molecules within the dioxane medium. rsc.org The introduction of the exocyclic double bonds in the dimethylidene derivative would shift the absorption to a longer wavelength compared to the saturated dioxane ring. The λ_max for the resulting Diels-Alder adducts would then be expected to shift back to shorter wavelengths, characteristic of the isolated chromophores in the product.

Table 4: UV-Vis Absorption Data for 1,4-Dioxane

| Compound | Solvent | Absorption Maximum (λ_max) | Notes |

|---|---|---|---|

| 1,4-Dioxane | Not Specified | < 185 nm | Absorbs in the far UV region. researchgate.net |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Building Block in Complex Molecule Synthesis

The reactivity of 2,5-dimethylidene-1,4-dioxane in cycloaddition reactions positions it as a key intermediate for the synthesis of intricate molecular structures. Its ability to form new rings provides a powerful tool for organic chemists to access a variety of carbocyclic and heterocyclic systems.

Construction of Functionalized Cyclohexene (B86901) Scaffolds

A primary application of this compound lies in its participation in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, to construct functionalized cyclohexene derivatives. nih.gov In these reactions, the dioxane derivative acts as the diene, reacting with a variety of dienophiles (alkenes or alkynes) to form a six-membered ring.

The resulting cycloadducts are valuable intermediates that can be further transformed into a range of cyclohexanol (B46403) derivatives and other potentially biologically important molecules. nih.gov A stable precursor, 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane, can be readily prepared from biacetyl and used to generate the reactive 2,3-dimethylene-1,4-dioxane in situ for these cycloaddition reactions. nih.gov This approach has been successfully demonstrated with dienophiles such as 4- and 2-vinylpyridines, yielding the desired functionalized cyclohexene products. nih.gov However, the high temperatures required for the in situ generation of the diene can sometimes lead to polymerization as a side reaction. nih.gov

Diversification into Novel Heterocyclic Architectures

Beyond the formation of carbocyclic rings, the strategic use of this compound and its derivatives opens avenues for the synthesis of novel heterocyclic architectures. The dioxane moiety itself is a heterocyclic system, and its derivatives can serve as precursors to other complex heterocyclic structures. For instance, research has explored the use of 2,3-dimethylene-1,4-dioxane in the construction of thiophene (B33073) derivatives. nih.gov

Furthermore, related dioxane structures, such as 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane, are utilized as precursors for creating cyclic sulfides and thioacetals through nucleophilic substitution reactions. This highlights the broader potential of functionalized dioxane scaffolds in the synthesis of a diverse range of heterocyclic compounds.

Potential as a Monomer in Polymer Chemistry

The presence of two polymerizable double bonds in this compound suggests its potential as a monomer in polymer chemistry. While specific research on the polymerization of this compound is not extensively detailed in the provided results, the polymerization of similar dioxane-containing molecules is well-established.

For example, 3,6-Dimethyl-1,4-dioxane-2,5-dione, also known as lactide, is a widely used monomer for the production of the biodegradable polymer polylactic acid (PLA) through ring-opening polymerization (ROP). smolecule.com This process involves breaking the cyclic structure to form a polymer chain. smolecule.com The polymerization of functionalized 1,4-dioxane-2,5-diones has been studied using various catalysts, including metal-free organic compounds, to control the polymer's properties. google.com

The high reactivity of the exocyclic double bonds in this compound could potentially be harnessed for addition polymerization, leading to the formation of polymers with unique structures and properties. The dioxane rings would be incorporated into the polymer backbone, potentially influencing its thermal stability, biodegradability, and other characteristics. The tendency of the intermediate 2,3-dimethylene-1,4-dioxane to polymerize during cycloaddition reactions further indicates its suitability as a monomer. nih.gov

Strategies for Designing Advanced Materials

The chemical versatility of this compound and its derivatives provides a platform for the strategic design of advanced materials. By incorporating this and related dioxane structures into larger molecules and polymers, materials with tailored properties can be developed.

One strategy involves using functionalized dioxane derivatives as building blocks in the synthesis of specialty polymers and copolymers. For instance, 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane has been incorporated into copolymers to create vitrimers, which are a class of reprocessable thermosets.

Another approach leverages the reactivity of functional groups attached to the dioxane core. For example, 2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene, a related aromatic compound, can undergo substitution reactions with various nucleophiles to create derivatives with specific functionalities. The bromomethyl groups also facilitate cross-coupling or polymerization processes, enabling the construction of more complex material architectures.

The table below summarizes the key compounds mentioned and their roles in the synthesis of advanced materials.

| Compound Name | Role in Synthesis and Materials Science |

| This compound | Diene in [4+2] cycloaddition reactions for cyclohexene synthesis; potential monomer for polymerization. |

| 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane | Stable precursor for the in situ generation of 2,3-dimethylene-1,4-dioxane. nih.gov |

| 3,6-Dimethyl-1,4-dioxane-2,5-dione (Lactide) | Monomer for the synthesis of biodegradable polylactic acid (PLA). smolecule.comnist.gov |

| 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane | Precursor for cyclic sulfides and thioacetals; incorporated into copolymers for vitrimers. |

| 2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene | Undergoes substitution and polymerization reactions to form functional materials. |

By strategically selecting and modifying dioxane-based building blocks, researchers can design and synthesize a new generation of advanced materials with applications spanning from biomedicine to electronics.

Challenges and Future Research Directions for 2,5 Dimethylidene 1,4 Dioxane

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 2,5-dimethylidene-1,4-dioxane is not yet well-established, and a primary challenge lies in developing a reliable, efficient, and sustainable method for its preparation. The high reactivity of the target molecule suggests that it would likely be generated in situ from a stable precursor for subsequent reactions.

A plausible synthetic approach involves the double elimination of a hydrogen halide from a 2,5-bis(halomethyl)-1,4-dioxane precursor. The synthesis of these precursors, such as 2,5-bis(chloromethyl)-1,4-dioxane, has been reported. numberanalytics.com A key challenge is to achieve this dehydrohalogenation under mild conditions to prevent the immediate polymerization of the highly reactive diene product. researchgate.netrsc.org

Future research should focus on:

Green Solvents and Bases: Moving away from traditional volatile organic solvents and strong, non-recyclable bases. Research into using greener solvents like bio-based derivatives (e.g., glycerol) or deep eutectic solvents could minimize the environmental impact. uc.pt

Catalytic Elimination Reactions: Developing catalytic methods for the dehydrohalogenation would be a significant advancement. This could involve phase-transfer catalysis or novel organocatalytic systems that can operate under milder conditions, potentially increasing the yield of the diene by minimizing side reactions.

Flow Chemistry: Utilizing microreactor or flow chemistry setups could offer precise control over reaction time and temperature. This would be highly advantageous for generating the unstable diene and immediately introducing it to a reaction partner, thereby minimizing decomposition and polymerization.

| Method | Potential Precursor | Key Challenges | Future Research Focus |

|---|---|---|---|

| Base-induced Dehydrohalogenation | 2,5-Bis(halomethyl)-1,4-dioxane | Harsh conditions, polymerization of product, waste generation. | Use of milder, non-nucleophilic bases; development of catalytic systems. |

| Pyrolytic Elimination | 2,5-Bis(acetoxymethyl)-1,4-dioxane | High temperatures leading to side reactions and charring. | Vapor-phase pyrolysis with rapid quenching; catalyst development. |

| Organometallic Routes | 2,5-Dioxanediacetic acid derivatives | Multi-step synthesis of precursors, reagent sensitivity. | Exploring more atom-economical transformations like decarboxylative eliminations. |

Exploration of Catalytic Asymmetric Reactions

The diene structure of this compound makes it an ideal candidate for cycloaddition reactions, most notably the Diels-Alder reaction, to construct six-membered rings. numberanalytics.com A significant frontier in this area is the development of catalytic asymmetric versions of these reactions to produce enantioenriched products, which are of high value in medicinal chemistry and materials science.

Since the diene itself is achiral, achieving asymmetry requires the use of a chiral catalyst. The main challenges are catalyst inhibition by the heteroatoms of the dioxane ring and controlling the facial selectivity of the cycloaddition.

Future research efforts should be directed towards:

Chiral Lewis Acid Catalysis: The oxygen atoms in the dioxane ring can coordinate to Lewis acids, which can activate the dienophile. libretexts.org The development of chiral Lewis acids that can effectively discriminate between the two faces of the diene is a key objective. wiley-vch.dewikipedia.org This includes exploring novel catalysts based on metals like copper, zinc, or magnesium complexed with chiral ligands.

Chiral Brønsted Acid Catalysis: Chiral Brønsted acids can activate dienophiles through hydrogen bonding. This approach avoids the use of metals and is a growing area in sustainable chemistry. Designing Brønsted acids that are not deactivated by the basic oxygen atoms of the dioxane ring will be crucial.

Organocatalysis: Chiral amines or aminocatalysts can form chiral iminium ions with enal dienophiles, providing a powerful strategy for asymmetric Diels-Alder reactions. Applying this methodology to reactions involving this compound could provide access to a wide range of complex chiral molecules.

Expanding the Scope of Synthetic Transformations and Derivatives

The synthetic utility of this compound is currently hypothetical and based on the known reactivity of similar dienes. A major challenge is the inherent instability and tendency of exocyclic dienes to polymerize, which can severely limit yields. researchgate.netrsc.org

Future research must focus on systematically exploring the reactivity of this diene and expanding the range of accessible derivatives:

Diels-Alder Reactions: A thorough investigation of its reactivity with a wide array of dienophiles is necessary. This includes electron-deficient alkenes, alkynes, and hetero-dienophiles (containing C=O, C=N, or N=N bonds). numberanalytics.compageplace.de This would lead to a diverse library of novel spiro- and fused-heterocyclic compounds. Overcoming the competing polymerization will be the primary challenge. researchgate.netrsc.org

Other Cycloadditions: Exploring other pericyclic reactions, such as [2+2] and [3+2] cycloadditions, could lead to the formation of four- and five-membered ring systems, respectively. libretexts.org

Hydrometalation and Cross-Coupling: The development of selective monofunctionalization reactions would be highly valuable. This could involve catalytic hydroboration, hydrosilylation, or hydrostannylation, followed by cross-coupling reactions to introduce a variety of substituents.

Polymerization: While often a side reaction, controlled polymerization could be a goal in itself. The resulting polymers, containing dioxane units in the backbone, could have unique properties for materials science applications.

Advanced Computational Modeling for Predicting Novel Reactivity and Applications

Given the likely instability of this compound, computational chemistry offers a powerful and cost-effective tool to predict its properties and reactivity before embarking on extensive experimental work.

The main challenge is to use theoretical models that can accurately capture the subtle electronic and steric effects of the dioxane ring on the reactivity of the diene system.

Future computational studies should include:

Geometry and Electronic Structure: Using Density Functional Theory (DFT) to determine the preferred conformation of the dioxane ring and the electronic properties (e.g., HOMO-LUMO energies) of the diene. euroasiajournal.orgconsensus.apparxiv.org This information is crucial for understanding its reactivity in cycloaddition reactions. nih.gov

Reaction Energetics: Calculating the activation barriers for desired cycloadditions versus undesired polymerization pathways. rsc.orgrsc.org This can help in identifying reaction conditions (temperature, catalyst) that favor the formation of the desired product.

Selectivity Predictions: Modeling the transition states of catalytic asymmetric reactions to predict and rationalize the stereochemical outcomes (endo/exo and facial selectivity). nih.gov This can guide the design of more effective chiral catalysts.

Virtual Screening: Computationally screening a virtual library of dienophiles to identify promising candidates for efficient and selective cycloaddition reactions, thus prioritizing experimental efforts.

| Computational Method | Research Question | Predicted Parameters |

|---|---|---|

| Density Functional Theory (DFT) | Molecular stability and conformation | Optimized geometry, strain energy |

| Frontier Molecular Orbital (FMO) Theory | General reactivity in cycloadditions | HOMO-LUMO energy gaps |

| Transition State Theory (TST) | Reaction rates and selectivity | Activation energy barriers (ΔG‡) |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of bonding in transition states | Bond critical points, electron density |

Q & A

Q. What are the recommended laboratory synthesis methods for 2,5-Dimethylidene-1,4-dioxane?

- Methodological Answer : Synthesis of this compound can be approached via cyclization reactions of diols or diesters under controlled conditions. For example, thermal isomerization of bicyclic precursors (e.g., 1,4-dimethylbicyclo[2.2.0]hexane) at 150–200°C has been reported for analogous dioxane derivatives, yielding products via first-order kinetics . Solvent-free reactions or catalysis with Lewis acids (e.g., ZnCl₂) may enhance regioselectivity. Characterization via NMR and GC-MS is critical to confirm purity and structural integrity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography provides definitive structural data, particularly for resolving stereochemistry. Monoclinic systems (space group P21/n) with unit cell parameters (e.g., a = 5.715 Å, b = 6.458 Å, c = 6.131 Å) have been used for related dioxanes .

- ¹H/¹³C NMR identifies substituent positions and confirms double-bond geometry.

- FT-IR detects functional groups like C=O and C=C stretching vibrations.

- DSC/TGA evaluates thermal stability and phase transitions .

Advanced Research Questions

Q. How can computational models predict the solubility and reactivity of this compound in binary solvent systems?

- Methodological Answer :

- The Extended Hildebrand Solubility Approach incorporates solubility parameters (δ) and activity coefficients to model interactions in solvents like water-1,4-dioxane mixtures. Excess molar volume (Vᴱ) and viscosity deviations (∆η) are calculated using Redlich-Kister equations, validated against experimental data .

- DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict reaction pathways, such as electrophilic additions to the exocyclic double bonds .

Q. What strategies resolve discrepancies in reported thermodynamic properties (e.g., density, vapor pressure) of this compound?

- Methodological Answer :

- Systematic Data Evaluation : Follow EPA protocols for data quality assessment, including reliability scoring (e.g., Klimisch criteria) and cross-validation with NIST reference databases .

- Experimental Replication : Reproduce measurements under standardized conditions (e.g., 298.15 K, 1 atm) using calibrated equipment. For example, excess molar volumes (Vᴱ) in binary mixtures should align with published values (±0.05 cm³/mol) .

Q. What experimental designs address challenges in assessing the environmental fate of this compound?

- Methodological Answer :

- Fate and Transport Studies : Use EPA’s tiered framework:

Lab-scale biodegradation assays (OECD 301/302 guidelines) to assess aerobic/anaerobic breakdown.

Column leaching experiments to model groundwater mobility, accounting for log Kₒw and Henry’s Law constants .

- Ecotoxicity Testing : Follow ECOTOX protocols for acute/chronic effects on aquatic organisms (e.g., Daphnia magna), with LC₅₀/NOEC values reported in µg/L .

Data Contradiction Analysis

Q. How should conflicting data on the carcinogenic potential of this compound derivatives be interpreted?

- Methodological Answer :

- Weight-of-Evidence Approach : Critically evaluate studies using EPA’s Systematic Review Protocol:

- Prioritize peer-reviewed in vivo data over in silico predictions.

- Resolve discrepancies via sensitivity analysis (e.g., linear vs. nonlinear dose-response models) .

- Mechanistic Studies : Investigate metabolic pathways (e.g., cytochrome P450 activation) to clarify bioactivation vs. detoxification routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.